molecular formula C9H10OS B1267738 (Benzylsulfanyl)acetaldehyde CAS No. 7401-37-8

(Benzylsulfanyl)acetaldehyde

Cat. No. B1267738
CAS RN: 7401-37-8
M. Wt: 166.24 g/mol
InChI Key: DVXJHLBTPJVZEA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)acetaldehyde, also known as (Benzylsulfanyl)acetaldehyde, is an organic compound with the molecular formula C9H10OS . It is used in research and has a molecular weight of 166.24 g/mol .


Synthesis Analysis

The synthesis of 2-(Benzylsulfanyl)acetaldehyde involves the reaction of methyl 2-(benzylthio)acetate with diisobutylaluminium hydride in toluene at -78°C under an inert atmosphere . The reaction mixture is then quenched with a saturated aqueous solution of Rochelle’s salt, diluted with ethyl acetate, and stirred at 20°C for 3 hours .


Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfanyl)acetaldehyde is characterized by a benzyl group attached to a sulfur atom, which is in turn attached to an acetaldehyde group . The molecule has a linear structure formula .

Scientific Research Applications

Food Analysis

A study developed an efficient method for determining acetaldehyde contents in various foods, employing gas chromatography-mass spectrometry. This method is crucial for analyzing acetaldehyde levels in food matrices, reflecting its application in food quality and safety assessment (Jeong et al., 2015).

Urban Air Quality Assessment

Research conducted in Rio de Janeiro measured ambient concentrations of carbonyls, including acetaldehyde. This study highlights the role of acetaldehyde in urban air quality and its implications for public health (Grosjean et al., 2002).

Occupational Health and Cancer Risk

A study assessed carbonyl compounds in various environments within an academic institute, identifying acetaldehyde as a prevalent compound. This research has implications for understanding occupational exposure to acetaldehyde and associated cancer risks (Cavalcante et al., 2006).

Chemical Synthesis

Research on the synthesis of acetals from aldehydes and ketones, using bismuth triflate, indicates the relevance of acetaldehyde in chemical synthesis processes. This method demonstrates acetaldehyde's role in developing efficient and green chemistry approaches (Leonard et al., 2002).

Vehicle Emissions Analysis

A study focused on measuring carbonyl emission factors for California light-duty vehicles, where acetaldehyde was identified as a significant compound. This research is vital for understanding the environmental impact of vehicle emissions (Kean et al., 2001).

properties

IUPAC Name

2-benzylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJHLBTPJVZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288178
Record name (benzylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylsulfanyl)acetaldehyde

CAS RN

7401-37-8
Record name NSC54607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (benzylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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